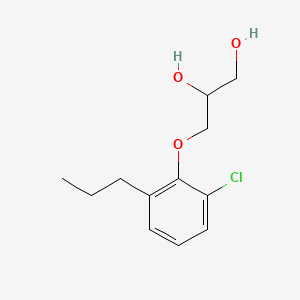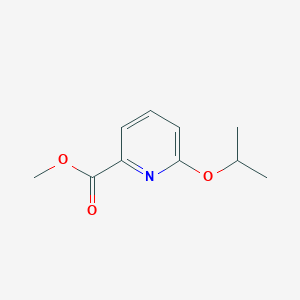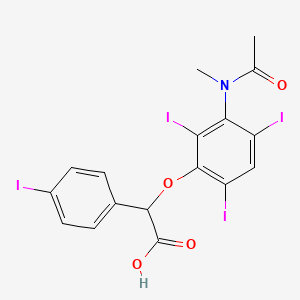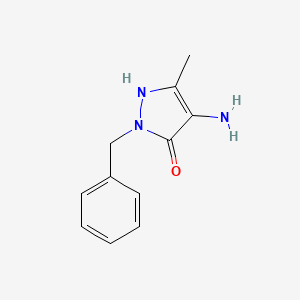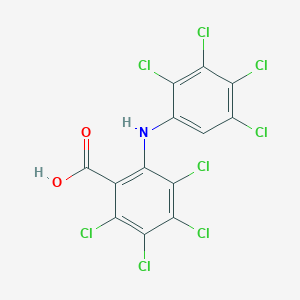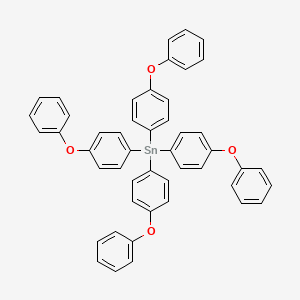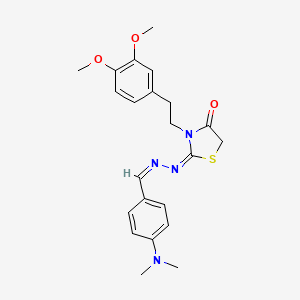
Benzaldehyde, 4-(dimethylamino)-, (3-(2-(3,4-dimethoxyphenyl)ethyl)-4-oxo-2-thiazolidinylidene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its distinctive reactivity and potential biological activities.
Méthodes De Préparation
The synthesis of BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE typically involves multiple steps, starting with the preparation of the individual components. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding aldehydes or carboxylic acids, while reduction reactions could produce alcohols or amines .
Applications De Recherche Scientifique
BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE is widely used in scientific research due to its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial and anticancer activities. Industrial applications may include its use as a precursor for the production of dyes, pharmaceuticals, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE involves its interaction with specific molecular targets and pathways within biological systems. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, BENZALDEHYDE,4-(DIMETHYLAMINO)-,2-[3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-THIAZOLIDINYLIDENE]HYDRAZONE stands out due to its unique chemical structure and reactivity. Similar compounds may include other hydrazones and thiazolidinylidene derivatives, which share some structural features but differ in their specific substituents and functional groups. These differences can significantly impact their chemical behavior and biological activities .
Propriétés
Numéro CAS |
53068-43-2 |
|---|---|
Formule moléculaire |
C22H26N4O3S |
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
(2E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(Z)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H26N4O3S/c1-25(2)18-8-5-17(6-9-18)14-23-24-22-26(21(27)15-30-22)12-11-16-7-10-19(28-3)20(13-16)29-4/h5-10,13-14H,11-12,15H2,1-4H3/b23-14-,24-22+ |
Clé InChI |
RWGPOLWAIOTBEA-VPMZCMPRSA-N |
SMILES isomérique |
CN(C)C1=CC=C(C=C1)/C=N\N=C\2/N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C=NN=C2N(C(=O)CS2)CCC3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Des-tert-boc-10-deacetyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl}docetaxel](/img/structure/B13808147.png)

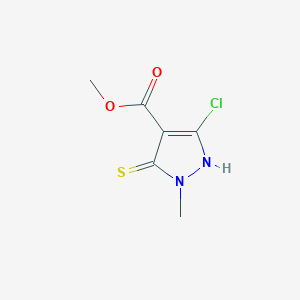
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
